molecular formula C15H12N2O2 B8730347 7-Methoxy-4-phenylphthalazin-1(2H)-one CAS No. 108620-86-6

7-Methoxy-4-phenylphthalazin-1(2H)-one

Cat. No.: B8730347
CAS No.: 108620-86-6
M. Wt: 252.27 g/mol
InChI Key: BCSYEGYYZAMVHE-UHFFFAOYSA-N
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Description

7-Methoxy-4-phenylphthalazin-1(2H)-one (CAS 108620-86-6) is a phthalazinone derivative with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol . Its structure features a phthalazin-1(2H)-one core substituted with a methoxy group at the 7-position and a phenyl group at the 4-position.

Properties

CAS No.

108620-86-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

7-methoxy-4-phenyl-2H-phthalazin-1-one

InChI

InChI=1S/C15H12N2O2/c1-19-11-7-8-12-13(9-11)15(18)17-16-14(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)

InChI Key

BCSYEGYYZAMVHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NNC2=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The phthalazinone scaffold is highly versatile, allowing substitutions that modulate electronic, steric, and intermolecular interaction profiles. Below is a comparative analysis of key analogs:

Table 1: Structural Features of 7-Methoxy-4-phenylphthalazin-1(2H)-one and Analogous Compounds
Compound Name Substituents Molecular Weight (g/mol) Key Structural Features References
This compound 7-OCH₃, 4-Ph 252.27 Methoxy (electron-donating) at C7; phenyl at C3. Potential for H-bonding via methoxy.
4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one 4-(4-CH₃-Ph), 2-propargyl 276.33 Methyl-phenyl at C4; propargyl at N2. Dihedral angle (54°) between rings enhances π-π stacking.
4-(2-Methoxyphenyl)phthalazin-1(2H)-one (5d) 4-(2-OCH₃-Ph) 252.27 Methoxy at ortho position of phenyl. Altered steric hindrance compared to para substituents.
4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one 4-(4-Cl-benzyl), 2-CH₃ 286.74 Chlorobenzyl enhances lipophilicity; methyl at N2. Antifungal activity reported.
Phthalazin-1(2H)-one–picric acid cocrystal Cocrystal with picric acid Hydrogen-bonded dimers via N–H⋯O; π-π interactions (3.70 Å).

Crystallographic and Intermolecular Interactions

  • Crystal Packing : The propargyl-substituted analog (Table 1) forms chains via C–H⋯O bonds and layers via π-π interactions (3.70 Å) . The methoxy group in the title compound may similarly participate in H-bonding but with altered geometry due to steric effects.
  • Cocrystallization : Phthalazin-1(2H)-one forms hydrogen-bonded dimers with picric acid, stabilized by N–H⋯O interactions . The phenyl and methoxy groups in this compound could disrupt such dimerization, affecting solubility and stability.

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